molecular formula C21H26N2O5S B2595958 2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethylbenzenesulfonamide CAS No. 1171992-85-0

2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethylbenzenesulfonamide

Cat. No.: B2595958
CAS No.: 1171992-85-0
M. Wt: 418.51
InChI Key: AQYDOMIAKFQCFG-UHFFFAOYSA-N
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Description

2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethylbenzenesulfonamide is a unique chemical compound belonging to the sulfonamide class. These compounds are known for their significant biological activities, making them of considerable interest in medicinal chemistry and pharmaceutical research. The structure of this compound consists of a methoxy-substituted quinoline moiety, an acetyl group, and a dimethylbenzenesulfonamide scaffold. This compound's complex structure suggests it could have various interactions with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethylbenzenesulfonamide typically involves multi-step organic reactions. Starting from commercially available reagents, the process may include:

  • Formation of 2-methoxyacetyl group: : Through a Friedel-Crafts acylation reaction.

  • Introduction of the tetrahydroquinoline moiety: : This could involve a cyclization reaction, often requiring acidic or basic conditions to facilitate ring closure.

  • Sulfonation reaction: : This introduces the sulfonamide group, commonly achieved using sulfonyl chlorides in the presence of a base.

Industrial Production Methods: : Large-scale production follows the same synthetic route but is optimized for yield and purity. This often involves automated synthesizers, continuous flow reactors, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, possibly affecting the methoxy groups or the quinoline ring. Common oxidizing agents include KMnO4 and H2O2.

  • Reduction: : Reduction reactions might target the quinoline ring or the sulfonamide moiety, using agents like LiAlH4 or NaBH4.

  • Substitution: : The methoxy groups and the benzenesulfonamide scaffold provide sites for electrophilic and nucleophilic substitutions.

Common Reagents and Conditions

  • Oxidizing Agents: : KMnO4, H2O2.

  • Reducing Agents: : LiAlH4, NaBH4.

  • Substitution Reagents: : Alkyl halides, acyl halides, sulfonyl chlorides.

Major Products

  • Oxidation: Formation of quinoline-N-oxide derivatives.

  • Reduction: Formation of dihydroquinoline or tetrahydroquinoline derivatives.

  • Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: : The unique structure makes it a valuable scaffold for creating libraries of analogs in drug discovery.

Biology: : Studies focus on its interactions with biological targets, potentially acting as enzyme inhibitors or receptor modulators.

Medicine: : It could serve as a lead compound in developing new therapeutics, given sulfonamides' known pharmacological activities, including antibacterial, antifungal, and antitumor properties.

Mechanism of Action

The specific mechanism by which 2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethylbenzenesulfonamide exerts its effects is determined by its interaction with molecular targets such as enzymes and receptors.

Molecular Targets and Pathways Involved: : The compound’s activity may involve inhibition of specific enzymes, binding to receptor sites, or interfering with cellular pathways, leading to its biological effects. Detailed studies, including crystallography and molecular docking, are necessary to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethylbenzenesulfonamide.

  • N-(quinolin-8-yl)-4,5-dimethylbenzenesulfonamide.

  • N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide.

Uniqueness: : The unique combination of the methoxy, acetyl, and sulfonamide groups in its structure differentiates it from other sulfonamides, potentially leading to distinct biological activities and research applications.

The synthesis, reactivity, and applications of this compound showcase its significance in both scientific research and industrial applications. Its complex structure offers a rich field of study for chemists and biochemists alike.

Properties

IUPAC Name

2-methoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-4,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-14-10-19(28-4)20(11-15(14)2)29(25,26)22-17-8-7-16-6-5-9-23(18(16)12-17)21(24)13-27-3/h7-8,10-12,22H,5-6,9,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYDOMIAKFQCFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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